molecular formula C13H15NO2 B1658882 1-Benzoylazepan-2-one CAS No. 6248-28-8

1-Benzoylazepan-2-one

Cat. No.: B1658882
CAS No.: 6248-28-8
M. Wt: 217.26 g/mol
InChI Key: FEFQUIPMKBPKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylazepan-2-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6248-28-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzoylazepan-2-one

InChI

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

FEFQUIPMKBPKAR-UHFFFAOYSA-N

SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

6248-28-8

solubility

0.01 M

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The comparison involves using soda instead of the Hunig base: 226.3 g of ε-caprolactam, 159.0 g of sodium carbonate and 1290 g of toluene are introduced into a 4 1 l flask. Under reflux, 281.1 g of benzoyl chloride are added dropwise over the course of 2 h at a rate such that CO2 evolution proceeds in a controlled manner. The mixture is then refluxed for a further 4 h. The reaction mixture is cooled to room temperature using water cooling (for about 15 min.), admixed with 500 g of water and vigorously stirred, and the aqueous phase is then separated off in a separating funnel. The toluene phase that remains is evaporated in a rotary evaporator at a temperature of 60° C. and residual toluene is removed in a vacuum drying oven, giving pale oil, which crystallizes upon cooling. M.p.: 69° C. The N-benzoylcaprolactam is obtained in a yield of 88% and a purity of 98%. The CO2 produced must be collected and disposed of separately.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
226.3 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1290 g
Type
solvent
Reaction Step Two
Quantity
281.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Under a stream of nitrogen, 200 g of ε-caprolactam are introduced into a 1 l four-necked flask fitted with stirrer and thermometer and melted. 226 g of N,N-diisopropyl-N-ethylamine (Hunig base) and 250 g of benzoyl chloride are then added dropwise simultaneously over the course of 2 hours, with stirring. The temperature is maintained initially at 90° C.and then increased further to 110° C. When the reaction is complete, the melt, at 80° C., is introduced into 350 ml of water at room temperature and stirred. After one hour, the precipitated benzoylcaprolactam is filtered off and dried. The N-benzoylcaprolactam is obtained in a yield of 95% and a purity of >99% by GC. The Hunig base is worked up as in Example 1. The precipitated N,N-diisopropyl-N-ethylamine (water content: 0.13%) can again be reused without further purification.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.